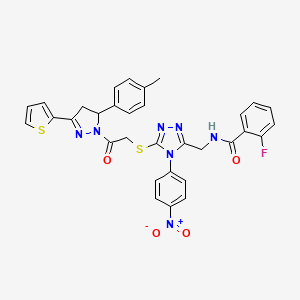
2-(Hydroxyamino)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyamino)-3-phenylpropanoic acid is an organic compound that belongs to the class of hydroxyamino acids It features a hydroxyamino group (-NH-OH) attached to the second carbon of a 3-phenylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-phenylpropanoic acid derivatives. For instance, the reaction of 3-phenylpropanoic acid with hydroxylamine under acidic conditions can yield the desired hydroxyamino acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of biocatalysts, where enzymes such as hydroxylases are employed to selectively hydroxylate the precursor compounds. This enzymatic approach offers high regioselectivity and can be conducted under milder conditions compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
2-(Hydroxyamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyamino group can be reduced to an amino group.
Substitution: The hydroxyamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: 2-Amino-3-phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Hydroxyamino)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(Hydroxyamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The compound may also act as a ligand, binding to receptors and modulating their activity. These interactions can affect various biochemical pathways, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
3-Phenylpropanoic acid: Lacks both the hydroxy and amino groups, making it less reactive in certain chemical reactions.
2-Hydroxy-3-phenylpropanoic acid: Contains a hydroxy group but lacks the amino group, leading to different properties and applications.
Uniqueness
2-(Hydroxyamino)-3-phenylpropanoic acid is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar compounds.
特性
IUPAC Name |
2-(hydroxyamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride](/img/structure/B2637154.png)

![5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2637157.png)

![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2637159.png)
![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2637160.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)-2-methylpyrimidin-4-yl]phenol](/img/structure/B2637163.png)

![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)

